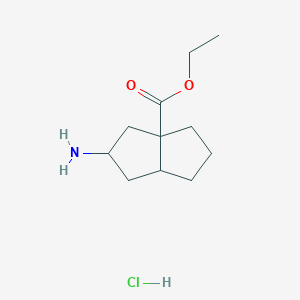

Ethyl 2-aminooctahydropentalene-3A-carboxylate hcl

Description

Ethyl 2-aminooctahydropentalene-3A-carboxylate hydrochloride (CAS: 1427502-04-2) is a bicyclic organic compound featuring an amino group and an ethyl carboxylate moiety. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form, making it advantageous for pharmaceutical and synthetic applications. The compound’s storage and handling guidelines emphasize stability under dry, ventilated conditions at room temperature, with precautions against flammability, toxicity, and environmental hazards .

Properties

CAS No. |

1427502-04-2 |

|---|---|

Molecular Formula |

C11H20ClNO2 |

Molecular Weight |

233.73 g/mol |

IUPAC Name |

ethyl 2-amino-2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H19NO2.ClH/c1-2-14-10(13)11-5-3-4-8(11)6-9(12)7-11;/h8-9H,2-7,12H2,1H3;1H |

InChI Key |

DDGVHLWFZWRBBC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C12CCCC1CC(C2)N.Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 2-aminooctahydropentalene-3a-carboxylate hydrochloride involves several steps. One common synthetic route includes the reaction of ethyl 2-oxo-octahydropentalene-3a-carboxylate with ammonia or an amine under specific conditions to introduce the amino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Ethyl 2-aminooctahydropentalene-3a-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Scientific Research Applications

Ethyl 2-aminooctahydropentalene-3a-carboxylate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-aminooctahydropentalene-3a-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds and electrostatic interactions with target proteins, leading to modulation of their activity. The compound may also interact with enzymes involved in metabolic pathways, thereby influencing cellular processes .

Comparison with Similar Compounds

Ethyl 2-oxooctahydropentalene-3a-carboxylate (CAS: 180573-21-1)

Structural Differences :

- The oxo derivative replaces the amino group (-NH2) with a ketone (-C=O), altering electronic properties and reactivity.

- Molecular formula: C11H16O3 (molar mass 196.24 g/mol) vs. the HCl salt’s estimated formula C11H17NO2·HCl (~231.46 g/mol).

Physicochemical and Stability Comparison :

Functional Implications :

Ondansetron HCl, Granisetron HCl, and Palonosetron HCl

While structurally distinct (serotonin 5-HT3 receptor antagonists), these pharmaceuticals share the HCl salt formulation, providing a basis for comparing salt advantages:

Key Insight: HCl salts are preferred in pharmaceuticals for their solubility and stability, as demonstrated by both the target compound and anti-emetics like palonosetron .

Reactivity and Electronic Properties

The amino group in this compound likely increases nucleophilicity compared to the oxo derivative. Conceptual density functional theory (DFT) principles, such as electronegativity and hardness, could further differentiate their reactivity:

- Acid-Base Behavior: The HCl salt’s protonated amino group (-NH3+) may act as a weak acid, contrasting with the oxo derivative’s neutral behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.